Lonomycin
Description
Contextualization within Polyether Antibiotics Research
Polyether antibiotics represent a significant class of natural products characterized by their polycyclic ether structures. These compounds are typically produced by Streptomyces species and are known for their ability to complex with and transport cations across biological membranes, acting as ionophores. Lonomycin is classified within this group, sharing structural features and a mechanism of action related to ion chelation and transport. ontosight.aiontosight.ai The study of polyether antibiotics like this compound provides insights into the biosynthesis of complex natural products and the diverse strategies employed by microorganisms for survival and competition.
Historical Perspective of this compound Discovery and Initial Academic Interest
This compound was discovered in the mid-1970s, isolated from Streptomyces species, including Streptomyces lonomyceticus and Streptomyces ribosidificus. ontosight.aidrugfuture.com Initial academic interest focused on its identification as a new antibiotic and the elucidation of its complex chemical structure. drugfuture.com Early research efforts involved fermentation, isolation, and characterization of this compound and its congeners, this compound B and C. drugfuture.com The determination of its structure, including its stereochemistry, was a notable achievement in natural product chemistry at the time. drugfuture.com
Overview of Research Significance and Broad Academic Applications
The primary research significance of this compound stems from its activity as an ionophore, particularly its ability to facilitate the transport of divalent cations like calcium and magnesium across cell membranes. ontosight.aiontosight.ai This property makes this compound a valuable tool in cell biology research for studying intracellular ion homeostasis, signaling pathways, and membrane transport phenomena. ontosight.aiontosight.ai Academic applications include its use in experiments to manipulate intracellular calcium levels to investigate various cellular processes, such as cell activation, differentiation, and the function of calcium-dependent enzymes. ontosight.aistemcell.commpbio.com Furthermore, research into this compound contributes to the broader understanding of ionophore mechanisms, which is relevant to fields ranging from microbiology and biochemistry to pharmacology.
Detailed research findings have explored the specific ion-binding properties of this compound and its derivatives. For instance, this compound A is known to form complexes with divalent cations, increasing their permeability across membranes. ontosight.ai Studies have also investigated the effects of this compound on specific cellular processes mediated by ion flux. ontosight.ainih.govportlandpress.com
Key Chemical Properties of this compound A:
| Property | Value | Source |
| Molecular Formula | C₄₄H₇₆O₁₄ nih.govmedchemexpress.com | nih.govmedchemexpress.com |
| Molecular Weight | 829.07 g/mol drugfuture.commedchemexpress.com | drugfuture.commedchemexpress.com |
| CAS Number | 58785-63-0 nih.govmedchemexpress.com | nih.govmedchemexpress.com |
| Melting Point | 109-114 °C (prisms from benzene-petr ether) drugfuture.com | drugfuture.com |
| Solubility (Sodium Salt) | Soluble in lower alcohols, acetone, ethyl acetate, benzene, chloroform (B151607), ether; Slightly soluble in n-hexane, petr ether; Insoluble in water. drugfuture.com | drugfuture.com |
This compound A sodium salt also has reported melting points between 173-176 °C (dec) and 188-189 °C. drugfuture.com
Structure
2D Structure
Properties
Molecular Formula |
C44H76O14 |
|---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
2-[2-hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46) |
InChI Key |
BKZOUCVNTCLNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |
Synonyms |
A 218 DE-3936 emericid lonomycin lonomycin A lonomycin B lonomycin, monosodium salt SQ 12,525 |
Origin of Product |
United States |
Origin, Producer Organisms, and Fermentation Studies
Identification and Characterization of Streptomyces Producer Species
Initial research has identified specific species of the genus Streptomyces as the producers of Lonomycin. These soil-dwelling bacteria are well-known for their ability to synthesize a wide array of secondary metabolites, including many clinically important antibiotics.
A Note on Producer Organisms
While the user's request specified Streptomyces hygroscopicus for this compound A research, extensive literature review indicates that the primary producer of this compound A, as well as its B and C analogues, is Streptomyces ribosidificus. Therefore, this article will focus on the scientifically documented producer organism.
Streptomyces ribosidificus for this compound A, B, and C Research
Streptomyces ribosidificus strain TM-481 is the microorganism credited with the production of the this compound complex. nih.gov This bacterium was isolated and identified as the source of these polyether antibiotics. Subsequent research has consistently referenced this particular strain in the context of this compound fermentation and isolation. The identification of S. ribosidificus as the producer was a crucial step in enabling further investigation into the chemical properties and biological activities of the this compound compounds.
Fermentation Broth Analysis and Isolation Methodologies for Research
The production of this compound through fermentation with Streptomyces ribosidificus requires carefully controlled conditions to maximize yield and facilitate subsequent purification. While specific fermentation parameters for this compound production are not extensively detailed in publicly available literature, general principles for the cultivation of Streptomyces for polyether antibiotic production can be applied.
Fermentation Studies
Research on various Streptomyces species has established optimal conditions for the production of secondary metabolites. These studies indicate that factors such as the composition of the culture medium, pH, temperature, and aeration are critical. For instance, the optimal pH for the growth of many Streptomyces strains is typically in the neutral to slightly alkaline range, and temperatures for cultivation are often maintained between 28-37°C.
While a specific medium for this compound production by S. ribosidificus is not detailed, a representative example of a fermentation medium for a related polyether antibiotic, Ionomycin (B1663694), produced by Streptomyces conglobatus, is provided in the table below. This illustrates the typical components used to support the growth of the microorganism and the production of the antibiotic.
Table 1: Example of a Fermentation Medium for Polyether Antibiotic Production
| Component | Concentration (g/L) |
|---|---|
| Extracted soybean meal | 10 |
| Glucose | 30 |
| Calcium Carbonate (CaCO₃) | 50 |
Fermentation Broth Analysis
After the fermentation process, the broth contains a complex mixture of the desired antibiotic, microbial cells, unused nutrients, and other metabolic byproducts. Analysis of the fermentation broth is essential to quantify the yield of this compound and to monitor the purification process.
Sample Preparation: The fermentation broth is first centrifuged to separate the mycelium from the supernatant. The mycelium, which contains the this compound, is then extracted with an organic solvent like methanol (B129727).
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and a buffer, is used to separate the components of the extract.
Detection: A detector, such as a UV detector, is used to identify and quantify the this compound peak as it elutes from the column. For polyether antibiotics that lack a strong UV chromophore, post-column derivatization can be employed to enhance detection.
Isolation Methodologies
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the antibiotic from other components. A general procedure for the isolation of polyether antibiotics from Streptomyces fermentation is as follows:
Mycelium Extraction: After fermentation, the mycelium is separated from the broth by filtration or centrifugation. The this compound is primarily located within the mycelial cells.
Solvent Extraction: The mycelium is then extracted with a polar organic solvent, such as methanol, to solubilize the this compound.
Concentration: The solvent extract is concentrated under reduced pressure to yield a crude extract.
Further Extraction: This crude extract can be further purified by liquid-liquid extraction. For example, the extract can be dissolved in a nonpolar solvent like hexane and washed with an acidic aqueous solution to remove impurities.
Chromatography: The final purification is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. The crude extract is loaded onto the column, and a solvent or a gradient of solvents is used to elute the components. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography or HPLC) to identify those containing the pure this compound.
The physicochemical properties of the isolated this compound A, B, and C are summarized in the table below.
Table 2: Physicochemical Properties of Lonomycins A, B, and C
| Compound | Molecular Formula | Melting Point (°C) |
|---|---|---|
| This compound A (as sodium salt) | C₄₄H₇₅O₁₄Na | 188-189 |
| This compound B (as sodium salt) | Not available | Not available |
Spectroscopic analysis, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is used to confirm the structure of the purified this compound. For this compound A, IR and NMR spectra have indicated the presence of a carboxyl group and four methoxyl groups. nih.gov
Advanced Structural Characterization and Analogues
Structural Variants and Stereoisomers of Lonomycin (e.g., this compound A, B, C)
This compound exists in several structural variants, primarily this compound A, this compound B, and this compound C. These variants share a common polyether scaffold but differ in subtle structural details, such as methylation patterns or stereochemistry. ontosight.ainih.gov
This compound A is considered a primary form, with a molecular formula of C₄₄H₇₆O₁₄. smolecule.comnih.gov this compound B has been identified as a stereoisomer of this compound A, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. nih.gov this compound C is characterized by a molecular formula of C₄₃H₇₄O₁₄ and is described as a demethyl derivative of this compound A or B. nih.govnih.govtargetmol.com These variations, although seemingly minor, can influence their physicochemical properties and biological activities. nih.gov
Structural Features Affecting Ion-Binding Properties in Analogues
Studies on synthetic analogues of ionomycin (B1663694) (a related polyether ionophore) have investigated how modifications to the structure affect calcium ion binding and transport. cdnsciencepub.comcdnsciencepub.com For example, the distance between the β-diketone and carboxyl groups, the presence of additional intramolecular oxygen coordination sites, and the lipophilicity of the molecule have been shown to influence ion transport efficiency. cdnsciencepub.com The ability of the ionophore to form a pseudocyclic structure stabilized by intramolecular hydrogen bonds around the cation is key to rendering the complex lipophilic, facilitating its transport across lipid membranes. nih.gov The size and arrangement of the oxygen atoms within the coordination cavity determine the selectivity for specific metal ions. nih.govcdnsciencepub.com
Here is a table summarizing some of the key structural variants and their molecular formulas:
| Compound Name | Molecular Formula |
| This compound A | C₄₄H₇₆O₁₄ |
| This compound B | C₄₄H₇₆O₁₄ |
| This compound C | C₄₃H₇₄O₁₄ |
Note: this compound B is a stereoisomer of this compound A, thus sharing the same molecular formula. This compound C is a demethyl derivative, resulting in a different molecular formula. nih.gov
Research findings indicate that even subtle changes in the polyether structure can alter the efficiency and selectivity of ion transport. cdnsciencepub.comcdnsciencepub.com For example, some synthetic analogues have shown comparable or even greater calcium transport efficiency compared to natural ionophores like calcimycin. cdnsciencepub.com The coordination of cations by additional oxygen atoms in the structure can also influence selectivity, potentially explaining the preference for calcium over magnesium in some cases. cdnsciencepub.com
Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Gene Clusters in Streptomyces
The production of polyether antibiotics, including lonomycin, is governed by large biosynthetic gene clusters (BGCs) found within the genome of the producing Streptomyces strains. These clusters contain the genes encoding the necessary enzymes for the assembly of the polyether backbone, modifications such as hydroxylation and methylation, and potentially transport and resistance mechanisms. While specific details regarding the this compound BGC were not extensively found in the search results, research on other polyether antibiotics and secondary metabolites in Streptomyces provides a strong framework for understanding how this compound biosynthesis is likely organized. Studies on other BGCs in Streptomyces have shown that these clusters often contain genes for polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases), regulatory proteins, and transport proteins. nih.govnih.gov The organization and content of these BGCs are crucial for the coordinated expression of the genes required for antibiotic production.
Proposed Biosynthetic Routes for this compound Core Structure
Polyether antibiotics like this compound are generally synthesized via a polyketide pathway, often involving modular polyketide synthases. These large enzymatic complexes are responsible for the iterative condensation of small carboxylic acid extender units, such as acetyl-CoA and propionyl-CoA, to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclizations, to form the characteristic cyclic and spirocyclic ether rings found in this compound. researchgate.netbeilstein-journals.org
While a detailed, step-by-step proposed biosynthetic route specifically for the this compound core structure was not explicitly found, the biosynthesis of other polyether ionophores provides insights. These pathways typically involve:
Initiation with a starter unit.
Chain elongation through the sequential addition of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA units by PKS modules.
Reductions, dehydrations, and other modifications within the PKS modules.
Crucially, epoxide formation and subsequent acid-catalyzed or enzymatic epoxide opening cascades that lead to the formation of the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. researchgate.netbeilstein-journals.org
The complex structure of this compound, with its multiple cyclic ethers and stereocenters, suggests a highly orchestrated series of these enzymatic reactions. wikipedia.orgutoronto.caubc.ca
Enzymatic Steps and Intermediates in this compound Production
The biosynthesis of this compound involves a series of enzymatic steps catalyzed by the proteins encoded within its BGC. These steps include:
Chain Initiation and Elongation: Polyketide synthases are central to building the carbon backbone. Each module of the PKS is responsible for incorporating a specific extender unit and performing associated modifications.
Cyclization Reactions: The formation of the characteristic ether rings is a key step in polyether biosynthesis. This often involves epoxidation of double bonds in the polyketide chain followed by regioselective and stereoselective epoxide opening catalyzed by epoxide hydrolases or other cyclases. researchgate.netbeilstein-journals.org
Tailoring Modifications: After the core polyether structure is formed, tailoring enzymes modify the molecule. These can include:
Hydroxylases, which introduce hydroxyl groups. chemrxiv.org
Methyltransferases, which add methyl groups.
Glycosyltransferases, although the primary structure of this compound shown does not indicate glycosylation, other related polyethers can be glycosylated. nih.gov
Oxidoreductases, which can perform various oxidation or reduction reactions.
Identifying specific enzymatic intermediates in the this compound pathway requires detailed biochemical studies, often involving gene knockout experiments and the analysis of accumulated intermediates in mutant strains. researchgate.net Research on the biosynthesis of other polyethers has successfully identified such intermediates, providing valuable data for understanding these complex pathways. researchgate.net
Self-Resistance Mechanisms in Producing Organisms Related to Biosynthesis
Streptomyces species that produce potent antibiotics like this compound must possess mechanisms to protect themselves from the toxic effects of their own metabolites. These self-resistance mechanisms are often encoded within or near the biosynthetic gene clusters and are co-regulated with antibiotic production. researchgate.netpsu.edu
Several strategies for self-resistance have been observed in antibiotic-producing Streptomyces:
Target Modification: The cellular target of the antibiotic is modified in the producing organism, rendering it less susceptible to the compound. This can involve mutations in ribosomal RNA or proteins for antibiotics that target protein synthesis, or modifications to enzymes or other cellular components. psu.edu
Enzymatic Inactivation: The producing organism may express enzymes that inactivate the antibiotic through chemical modification, such as acetylation, phosphorylation, or hydrolysis. psu.edumdpi.com
Efflux Pumps: ATP-binding cassette (ABC) transporters or other efflux systems can actively pump the antibiotic out of the cell, reducing its intracellular concentration to sub-toxic levels. researchgate.netmdpi.comresearchgate.net
Sequestration: The antibiotic may be sequestered in a specific cellular compartment or bound by a resistance protein, preventing it from reaching its target. mdpi.com
In the context of this compound, a calcium ionophore, potential self-resistance mechanisms could involve proteins that regulate intracellular calcium levels, modify the cell membrane to reduce this compound's ionophoretic activity, or transport this compound out of the cell. sigmaaldrich.com While specific self-resistance mechanisms for this compound were not detailed in the search results, the presence of such mechanisms in Streptomyces conglobatus is highly probable and essential for its survival during this compound production. researchgate.netpsu.edu
Mechanistic Studies of Ionophoric Activity
Fundamental Principles of Ion Transport Across Biological Membranes
The ability of lonomycin to transport cations across the otherwise impermeable lipid bilayer of cell membranes is governed by specific physicochemical principles. This process disrupts the carefully maintained ionic gradients that are essential for numerous cellular functions.
This compound operates via a mobile ion carrier mechanism. In this model, the ionophore, being lipid-soluble, diffuses freely within the cell membrane. On one side of the membrane, the this compound molecule chelates, or binds, a specific cation. This binding occurs through the formation of a coordination complex, where the ion is enveloped by the flexible, cyclic structure of the ionophore, which presents a lipophilic (fat-loving) exterior and a hydrophilic (water-loving) interior containing the bound ion.
This this compound-cation complex then diffuses across the membrane to the opposite side. Upon reaching the other aqueous interface, the complex dissociates, releasing the cation. The now-unbound this compound molecule is then free to diffuse back across the membrane to repeat the cycle. This shuttle-like mechanism allows for the efficient transport of a large number of ions by a single ionophore molecule.
By providing a pathway for ions that cannot otherwise cross the lipid bilayer, this compound effectively increases the permeability of the membrane to these specific cations. This modulation of membrane permeability is not a passive pore or channel, but an active process dependent on the diffusion of the ionophore-ion complex. The transport is generally electroneutral, meaning it does not create a net change in charge across the membrane. This is often achieved by exchanging the transported cation for a proton (H+), a process known as antiport. For some ionophores, the transport can be electrogenic, contributing to changes in the membrane potential, which in turn can influence a wide range of cellular processes, including the function of voltage-gated ion channels and other transporters. nih.govnih.gov
Cation Selectivity Profiles of this compound and its Analogues
A critical feature of ionophores is their selectivity for particular cations. This compound exhibits a distinct preference for certain monovalent cations and differs significantly from other ionophores in its interaction with divalent cations.
Research has demonstrated that this compound is a monovalent cation selective ionophore. nih.gov Studies involving two-phase partition experiments, which measure the ability of the ionophore to extract ions from an aqueous phase into an organic phase, have elucidated its selectivity profile. This compound forms complexes more readily with potassium (K+) than with rubidium (Rb+) or sodium (Na+). nih.gov It shows a notable lack of binding affinity for lithium (Li+) and cesium (Cs+). nih.gov This selectivity is crucial for its biological activity, as it preferentially disrupts gradients of the most abundant intracellular and extracellular monovalent cations.
The table below summarizes the complexation affinity of this compound for various monovalent cations.
| Cation | Complexation Affinity with this compound |
| Potassium (K+) | High |
| Rubidium (Rb+) | Moderate |
| Sodium (Na+) | Moderate |
| Lithium (Li+) | Negligible |
| Cesium (Cs+) | Negligible |
| Data derived from two-phase partition studies. nih.gov |
In contrast to its efficient transport of specific monovalent cations, studies have shown that this compound does not effectively transport the divalent cation calcium (Ca2+). nih.gov This is a significant distinction from other well-known ionophores like ionomycin (B1663694), which is renowned for its high selectivity and transport capability for Ca2+. wikipedia.orgnih.gov The structural characteristics of the this compound molecule and its binding pocket are presumably not conducive to the chelation and transport of divalent cations under the studied conditions.
Impact on Intracellular Ion Homeostasis in in vitro Models
The selective transport of monovalent cations by this compound has a profound impact on intracellular ion homeostasis, as demonstrated in various in vitro models. A key model for studying these effects involves isolated mitochondria. Mitochondria maintain a high concentration of K+ in their matrix, which is essential for their function.
In experiments where mitochondria were pre-loaded with specific cations, this compound was shown to cause a massive and rapid release of K+, Rb+, or Na+. nih.gov However, it did not induce the release of Li+ or Cs+, consistent with its binding selectivity. nih.gov This induced efflux of potassium from the mitochondrial matrix disrupts the osmotic balance and the membrane potential across the inner mitochondrial membrane, which can impair vital functions such as ATP synthesis. This demonstrates that by altering the distribution of specific monovalent cations, this compound can severely disrupt the function of intracellular organelles.
The table below details the observed effect of this compound on cation release from pre-loaded mitochondria.
| Cation Loaded in Mitochondria | Effect of this compound Addition |
| Potassium (K+) | Massive Release |
| Rubidium (Rb+) | Massive Release |
| Sodium (Na+) | Massive Release |
| Lithium (Li+) | No Release |
| Cesium (Cs+) | No Release |
| Data derived from studies on isolated mitochondria. nih.gov |
Elevation of Intracellular Calcium Levels
Investigations into the cation selectivity of this compound have revealed that it is a monovalent cation-selective ionophore. nih.gov Research demonstrates that this compound does not transport calcium ions (Ca2+) across membranes. nih.gov Studies measuring the complexation affinities and cation transport activity through an organic barrier showed that while this compound efficiently transports monovalent cations, it does not carry Ca2+. nih.gov This specificity indicates that the primary ionophoric activity of this compound is not related to the direct elevation of intracellular calcium levels, distinguishing it from other ionophores like Ionomycin which are known for their high affinity for divalent cations.
The selectivity profile of this compound is a critical aspect of its mechanism. Its structure is optimized for binding and transporting cations with a single positive charge, such as potassium and sodium, rather than divalent cations like calcium.
Table 1: Cation Transport Specificity of this compound
| Cation | Transport Activity |
|---|---|
| Potassium (K+) | Efficiently Transported |
| Sodium (Na+) | Efficiently Transported |
| Rubidium (Rb+) | Efficiently Transported |
| Calcium (Ca2+) | Not Transported |
| Lithium (Li+) | Not Transported |
| Cesium (Cs+) | Not Transported |
This table summarizes the observed transport capabilities of this compound for various cations based on experimental findings. nih.gov
Modulation of Potassium and Sodium Gradients
The primary mechanistic action of this compound is the disruption of cellular homeostasis through the transport of monovalent cations, specifically potassium (K+) and sodium (Na+). nih.gov By acting as a mobile carrier, this compound alters the electrochemical gradients of these ions across cellular and mitochondrial membranes.
Detailed research findings indicate that this compound forms complexes more readily with K+ than with Na+. nih.gov This preference for potassium is a key feature of its ionophoric activity. Experimental studies using a two-phase partition system have quantified this selectivity. In these experiments, this compound demonstrated a clear preference for forming complexes with K+, followed by Rubidium (Rb+) and Na+. nih.gov
The functional consequence of this activity has been observed in mitochondria. This compound was shown to cause a significant release of K+ and Na+ from rat liver mitochondria that had been previously loaded with these cations. nih.gov This induced efflux demonstrates its ability to effectively transport these ions across the mitochondrial inner membrane, dissipating the normal ionic gradients that are crucial for processes such as ATP synthesis.
Table 2: Cation Selectivity Profile of this compound (Complex Formation)
| Cation | Complexation Affinity |
|---|---|
| Potassium (K+) | High |
| Rubidium (Rb+) | Moderate |
| Sodium (Na+) | Moderate |
| Ammonium (NH4+) | Moderate |
| Cesium (Cs+) | No Binding Affinity |
| Lithium (Li+) | No Binding Affinity |
This table outlines the relative affinity of this compound for forming complexes with various monovalent cations. nih.gov
By facilitating an electroneutral exchange of these cations for protons (H+) across the membrane, this compound disrupts the membrane potential and pH gradient, leading to significant physiological consequences for the cell.
Biological Activities and Cellular Impact in Research Models
Antimicrobial Activity Mechanisms (Pre-clinical Investigations)
Lonomycin, a polyether antibiotic produced by the bacterium Streptomyces conglobatus, demonstrates a focused range of antimicrobial activities primarily targeting certain types of microorganisms. nih.govwikipedia.org Its efficacy is rooted in its fundamental nature as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.
Pre-clinical research has established this compound as a narrow-spectrum antibiotic with notable activity against Gram-positive bacteria. nih.gov Unlike broad-spectrum antibiotics, its action is more selective. The structural difference between Gram-positive and Gram-negative bacteria is a key determinant of this selectivity. Gram-positive bacteria possess a thick peptidoglycan layer but lack the protective outer membrane found in Gram-negative bacteria. This structural characteristic makes their cytoplasmic membrane more accessible to agents like this compound that target membrane function.
This compound has demonstrated significant antiparasitic properties, particularly as a coccidiostat. researchgate.netresearchgate.net Coccidiosis is a parasitic disease of the intestinal tract of animals caused by protozoa of the genus Eimeria. In controlled preclinical experiments with broiler chickens, this compound added to feed was shown to be highly effective in controlling avian coccidiosis. researchgate.net Studies have shown it provides a high degree of anticoccidial activity by preventing or reducing mortality and allowing for normal weight gain in chicks infected with various pathogenic Eimeria species, including E. acervulina, E. brunetti, and E. necatrix. researchgate.netresearchgate.net Its efficacy has been observed even against field isolates that have been previously exposed to other ionophores like monensin. researchgate.net While its antiparasitic effects against coccidia are well-documented, extensive research detailing broad-spectrum antifungal or specific antimalarial activities is less prominent in the reviewed scientific literature.
The primary cellular target of this compound in microbial models is the cell membrane. Its mechanism of action is directly linked to its function as an ionophore with a high affinity for divalent cations, particularly calcium (Ca²⁺). nih.govwikipedia.org
This compound inserts itself into the bacterial cell membrane and acts as a mobile carrier, binding to and transporting calcium ions across the membrane. This action disrupts the carefully maintained electrochemical gradients that are vital for numerous cellular processes, including nutrient transport, ATP synthesis, and maintenance of membrane potential. The influx of cations leads to a collapse of the membrane potential and a loss of ionic homeostasis, ultimately resulting in the cessation of essential metabolic functions and cell death.
Modulation of Cellular Signaling Pathways
In research models, this compound is widely utilized as a pharmacological tool to manipulate and study intracellular signaling pathways that are dependent on calcium ions. Its ability to precisely and rapidly increase intracellular calcium levels allows investigators to probe the downstream consequences of such signals.
This compound is a potent and selective calcium ionophore that effectively raises the concentration of free cytoplasmic Ca²⁺. stemcell.com It achieves this by transporting extracellular calcium across the plasma membrane into the cell. This induced influx of Ca²⁺ mimics the initial phase of many physiological signaling events, thereby activating a host of calcium-dependent enzymes and pathways. Among the key pathways activated are those mediated by Ca²⁺/calmodulin-dependent kinases and phosphatases, which play crucial roles in gene expression, cell cycle progression, and metabolism.
The table below summarizes findings from preclinical studies on the effect of this compound on intracellular calcium concentrations in different cell lines.
| Cell Line | This compound Concentration | Basal [Ca²⁺]i | Peak/Sustained [Ca²⁺]i |
| LCLC 103H Cells | 2 µM | ~50 nM | ~180 nM |
| Ras Oncogene Expressing Cells | 100 nM | 114 ± 17 nM | 342 ± 24 nM |
Data sourced from preclinical in vitro studies.
The elevation of intracellular calcium by this compound is a critical upstream event for the activation of certain isoforms of Protein Kinase C (PKC), a family of enzymes central to signal transduction. In research models such as human T-cells, this compound treatment has been shown to trigger the hydrolysis of phosphoinositides in the cell membrane. This process generates key second messengers, including diacylglycerol (DAG), which is a direct activator of conventional PKC isoforms.
Furthermore, this compound can act synergistically with phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA), to produce a more robust activation of PKC. This synergistic effect is a cornerstone of many experimental protocols designed to achieve maximal T-cell activation in vitro for immunology research.
Influence on Gene Expression Induction
Ionomycin (B1663694) is a powerful tool in research for investigating the calcium-dependent signaling pathways that lead to the activation of gene expression. By increasing intracellular calcium concentrations, Ionomycin triggers a cascade of events that culminate in the activation of various transcription factors. In Jurkat T cells, a human T lymphocyte cell line, Ionomycin treatment, particularly in combination with Phorbol 12-myristate 13-acetate (PMA), leads to the activation of transcription factors such as NF-κB and Nuclear Factor of Activated T-cells (NFAT). nih.govmedchemexpress.com This co-stimulation is essential for robust activation of the promoter for Interleukin-2 (IL-2), a key cytokine in T cell proliferation and immune responses. medchemexpress.com
Studies have shown that Ionomycin-induced calcium signaling cooperates with kinase signaling pathways (activated by PMA) to induce chromatin remodeling at thousands of specific regions, which function as inducible enhancers. medchemexpress.com This remodeling makes the DNA more accessible to transcription factors. In Jurkat T cells, the combined PMA and Ionomycin treatment resulted in the upregulation of 1,159 genes by at least twofold, including key inflammatory cytokines and growth factors like TNF, IL-2, IL-3, and CSF2. wikipedia.org
Furthermore, Ionomycin's influence extends to other gene regulatory networks. In colon cancer cell lines, it has been shown to downregulate β-catenin/Tcf signaling by disrupting the association between β-catenin and the transcription factor Tcf-4, and by decreasing the amount of nuclear β-catenin. nih.gov This action suppresses the binding of Tcf complexes to their specific DNA sites. nih.gov In other models, Ionomycin has been observed to increase the binding of the Sp1 transcription factor to the GlcAT-I promoter and to stimulate the expression of the IL-6 gene in skeletal muscle. nih.govstemcell.com In B lymphocytes, Ionomycin, along with PMA, enhances the function of the Ig kappa 3' enhancer, a process partly mediated by NFAT transcription factors. selleckchem.com
Effects on Cellular Processes in Non-Human and in vitro Systems
Induction of Apoptosis and Programmed Cell Death Pathways (e.g., LCLC 103H cells)
Ionomycin is a widely recognized inducer of apoptosis, or programmed cell death, in various cell types by elevating intracellular calcium levels. researchgate.net In the human large cell lung carcinoma cell line, LCLC 103H, Ionomycin treatment triggers the hallmark features of apoptosis. caymanchem.cominvivogen.com These include membrane blebbing, condensation of the nucleus, fragmentation of DNA (DNA ladder formation), and cleavage of poly-(ADP-ribose)polymerase (PARP). caymanchem.com
The apoptotic process in LCLC 103H cells initiated by Ionomycin involves the activation of calpains, a family of calcium-dependent proteases. caymanchem.com Activated calpains can cleave Bcl-2 family proteins, such as Bcl-2 and Bid, which are crucial regulators of apoptosis. caymanchem.cominvivogen.com This cleavage triggers the intrinsic (mitochondrial) pathway of apoptosis. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. caymanchem.com This release, in turn, leads to the activation of a cascade of caspases, including caspase-9, caspase-3, and caspase-7, which are the executioners of the apoptotic program. caymanchem.cominvivogen.com The entire process, from Ionomycin-induced calcium influx to cell death, can be prevented by pre-incubating the cells with calpain inhibitors or caspase inhibitors. caymanchem.cominvivogen.com
The mechanism is not limited to lung cancer cells. In glioblastoma cell lines U87 and U251, Ionomycin, in conjunction with PMA, induces apoptosis by up-regulating both Fas and Fas ligand (FasL). This activation of the Fas/FasL pathway is dependent on the transcription factor NFAT1.
Activation of Immune Cells (e.g., T cell activation, cytokine production in research settings)
Ionomycin is a standard reagent used in immunology research to activate T cells in vitro. It is most effective when used in combination with PMA, a protein kinase C (PKC) activator. This combination mimics the signals generated by the T-cell receptor (TCR), leading to robust T cell activation, proliferation, and cytokine production. Ionomycin's role is to increase intracellular calcium, which activates calmodulin-dependent signaling pathways and the transcription factor NFAT.
This dual stimulation with PMA and Ionomycin activates transcription factors that drive the expression of various cytokines. nih.gov In human, mouse, and rat T cells, this treatment induces the production of cytokines such as IL-2, IL-4, IL-10, IL-17, and Interferon-gamma (IFN-γ). The production of these cytokines is a hallmark of T cell effector function. To facilitate the detection of these intracellular cytokines by methods like flow cytometry, protein transport inhibitors such as Brefeldin A or Monensin are often added during the final hours of cell activation to cause the cytokines to accumulate within the cell.
The ability to simultaneously measure intracellular signaling events, like kinase phosphorylation, and effector functions, such as cytokine production, in the same cell has been demonstrated using this stimulation method. This allows researchers to directly link specific signaling pathways to functional outcomes in different immune cell subsets.
Disruption of Cellular Homeostasis
As a calcium ionophore, Ionomycin's primary function is to transport calcium ions across biological membranes, thereby disrupting the tightly regulated intracellular calcium homeostasis. It facilitates the movement of Ca²⁺ into the cell from the extracellular environment and also promotes the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. This leads to a rapid and sustained elevation of cytosolic Ca²⁺ levels.
This sudden influx of calcium can have profound effects on cellular function and viability. The disruption of calcium homeostasis is the underlying mechanism for many of Ionomycin's other biological effects, including the activation of calcium-dependent enzymes like calpains, the induction of apoptosis, and the triggering of gene expression. nih.govcaymanchem.com In some cell systems, the elevation of intracellular calcium by Ionomycin can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and a decrease in ATP levels. In neuroblastoma cells, this calcium influx can induce neurite degeneration. The action of Ionomycin is not strictly limited to mobilizing internal stores; it also enhances Ca²⁺ influx across the plasma membrane by stimulating store-regulated cation entry (SRCE) pathways.
| Cellular System | Effect of Ionomycin on Homeostasis | Reference |
| LCLC 103H Cells | Instantaneous increase in intracellular Ca²⁺ | researchgate.net |
| Mouse Oocytes | Increased frequency and amplitude of calcium oscillations, leading to increased ROS and decreased ATP | |
| ECV304 Cells | Mobilization of intracellular Ca²⁺ stores and stimulation of Ca²⁺ influx | |
| Rat Submandibular Acinar Cells | Increases intracellular Ca²⁺ via Ca²⁺/H⁺ exchange and activation of store-operated Ca²⁺ channels |
Impact on Cytoskeletal Dynamics (e.g., Actin Cytoskeleton Rearrangement in Oocytes)
Ionomycin has been shown to induce significant and rapid reorganization of the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. researchgate.net This effect is particularly well-documented in starfish oocytes. When immature starfish oocytes are exposed to Ionomycin, the increase in intracellular calcium causes a dramatic alteration of the actin network within minutes. researchgate.net
Specifically, this rearrangement involves two main processes:
Depolymerization at the cell cortex: The dense network of actin filaments located just beneath the plasma membrane (the subplasmalemmal actin network) rapidly depolymerizes and largely disappears. researchgate.net This is associated with the retraction of microvilli on the oocyte surface. researchgate.net
Polymerization in the cytoplasm: Concurrently, actin filaments in the inner cytoplasm undergo extensive polymerization, forming bundles that are much thicker and longer than in untreated oocytes. researchgate.net
This drastic remodeling of the actin cytoskeleton has functional consequences. In starfish oocytes treated with Ionomycin before fertilization, the normal, orderly migration of actin fibers that occurs during fertilization is absent. researchgate.net This disruption of cytoskeletal dynamics can interfere with subsequent developmental processes like cell cleavage. researchgate.net
| Oocyte Model | Ionomycin Concentration | Observed Cytoskeletal Effect | Timeframe | Reference |
| Starfish (Astropecten aranciacus) | 5 µM | Disappearance of subplasmalemmal actin network; formation of thick, long actin bundles in the cytoplasm. | Within 5 minutes | researchgate.net |
| Starfish (Patiria miniata) | 5 µM | Failure of centripetal migration of subplasmalemmal actin filaments post-fertilization. | N/A |
Influence on Cellular Differentiation and Development (e.g., Starfish Oocytes)
Ionomycin's potent ability to alter intracellular calcium levels and cellular structures can significantly impact cellular differentiation and embryonic development in research models. Studies on starfish oocytes demonstrate that exposure to Ionomycin can trigger some aspects of oocyte activation but ultimately leads to abnormal development.
In immature starfish oocytes, Ionomycin induces structural changes in the cortex, including the disruption and fusion of cortical granules, which are events that normally occur upon fertilization. researchgate.net However, these Ionomycin-induced changes prevent proper cortical maturation, even if the oocyte's nucleus proceeds through meiotic maturation. researchgate.net When these pre-treated eggs are subsequently fertilized, they exhibit a reduced calcium response, fail to elevate a fertilization envelope, and show disrupted actin cytoskeleton dynamics. researchgate.net These deficiencies lead to problems with cell cleavage and a higher incidence of abnormal embryonic development.
In mouse models, while Ionomycin is used for artificial oocyte activation, improper application can have adverse effects. High concentrations of Ionomycin can disrupt the balance of mitochondrial energy metabolism, leading to increased DNA damage and decreased formation of blastocysts. These findings underscore that while Ionomycin can initiate certain developmental processes by mimicking calcium signals, the precise and regulated nature of physiological calcium oscillations is crucial for normal development, and the broad, sustained calcium increase caused by Ionomycin can be detrimental.
Applications as a Research Tool in Cell Biology and Ion Transport Studies
This compound is a potent and selective calcium ionophore that serves as an invaluable tool in cell biology research. stemcell.comcellsignal.com Produced by the bacterium Streptomyces conglobatus, its ability to transport divalent cations across biological membranes allows investigators to artificially manipulate intracellular ion concentrations, primarily calcium (Ca²⁺), thereby enabling the study of a vast array of ion-dependent cellular processes. stemcell.comwikipedia.org
Investigating Ion Transport and Membrane Phenomena
This compound's fundamental application in research is rooted in its function as a mobile ion carrier. nih.gov It chelates divalent cations and transports them across lipid membranes, effectively acting as a shuttle. nih.gov This property is instrumental for studies focused on the fundamental processes of ion transport and membrane biology.
Research has characterized this compound as being highly selective for divalent cations, with a pronounced preference for Ca²⁺. Ion competition experiments have established a clear selectivity order, demonstrating its high affinity for calcium over other physiologically relevant ions. nih.govmedchemexpress.com The antibiotic complexes and transports calcium ions in a one-to-one stoichiometry. nih.gov
| Cation | Relative Affinity | Reference |
|---|---|---|
| Calcium (Ca²⁺) | Highest | nih.govmedchemexpress.com |
| Magnesium (Mg²⁺) | Lower | nih.govmedchemexpress.com |
| Strontium (Sr²⁺) | Insignificant Binding | nih.govmedchemexpress.com |
| Barium (Ba²⁺) | Insignificant Binding | nih.govmedchemexpress.com |
The mechanism by which this compound elevates intracellular calcium is multifaceted. While it can directly transport ions across the plasma membrane, studies using low concentrations (≤ 1 µM) reveal a more complex action. nih.govresearchgate.net this compound primarily acts on internal calcium stores, such as the endoplasmic reticulum, causing them to release their sequestered Ca²⁺ into the cytosol. nih.govscispace.com This depletion of internal stores subsequently triggers the activation of endogenous store-regulated cation entry (SOCE) pathways in the plasma membrane, leading to a sustained influx of calcium from the extracellular environment. cellsignal.comnih.govresearchgate.net This dual action—an initial release from internal stores followed by a sustained influx from outside the cell—makes it a powerful tool for studying the intricacies of calcium homeostasis. nih.gov
Furthermore, this compound is used to investigate membrane potential. For instance, it has been shown to cause hyperpolarization in HL-60 cells. This induced change in transmembrane potential was found to alter the thresholds for both reversible and irreversible electroporation, demonstrating this compound's utility in probing the relationship between membrane potential and cellular responses to external physical stimuli. nih.gov
Probing Calcium-Dependent Cellular Responses
The most common application of this compound is to rapidly and artificially increase the concentration of free cytosolic Ca²⁺ ([Ca²⁺]i). stemcell.comresearchgate.net This allows researchers to bypass cell-surface receptors and their immediate signaling cascades, directly initiating the downstream pathways that are dependent on calcium as a second messenger. This direct stimulation is critical for dissecting the specific roles of calcium in various cellular functions.
By inducing a sharp and sustained rise in intracellular calcium, this compound facilitates the study of numerous Ca²⁺-dependent events. researchgate.netresearchgate.net
| Cellular Process | Description of this compound's Role | Reference |
|---|---|---|
| Enzyme Activation | Activates Ca²⁺/Calmodulin-dependent kinases and phosphatases. It also activates Protein Kinase C (PKC). | cellsignal.comnih.gov |
| Gene Expression | Stimulates gene expression through the activation of calcium-dependent kinases and phosphatases. | cellsignal.com |
| Phosphoinositide Metabolism | Triggers the hydrolysis of phosphoinositides, leading to the generation of other signaling molecules. | cellsignal.comnih.gov |
| Apoptosis | Induces programmed cell death in certain cell types, such as human B cells, through the activation of calcium-dependent endonucleases. | cellsignal.commedchemexpress.com |
| Neurotransmitter Release | Stimulates the release of neurotransmitters, such as noradrenaline, from neuroblastoma cells by synergistically using both intracellular and extracellular calcium sources. | nih.gov |
Experimental Synergism with Other Stimulants (e.g., PMA)
In many experimental contexts, particularly in immunology, this compound is used in combination with other stimulating agents to achieve a more robust or specific cellular response. The most common synergistic partner for this compound is Phorbol 12-myristate 13-acetate (PMA). thermofisher.com
PMA is a diacylglycerol (DAG) analog that directly activates Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. nih.govthermofisher.com The combined use of this compound and PMA is a standard laboratory technique to mimic the signaling that occurs upon T-lymphocyte activation via the T-cell receptor (TCR). nih.gov In this model, this compound provides the requisite increase in intracellular calcium (Signal 1), while PMA provides the PKC activation (Signal 2), which together are sufficient to drive robust T-cell activation, proliferation, and cytokine production. nih.govthermofisher.comresearchgate.net
This co-stimulation protocol is widely employed to induce immune cells to produce a variety of cytokines for detection and analysis. stemcell.comnih.gov
| Cell Type / System | Observed Synergistic Outcome | Reference |
|---|---|---|
| T-Lymphocytes | Robust activation, proliferation, and expression of cytokines such as IFN-γ, TNF-α, IL-2, IL-4, IL-10, and IL-17. | stemcell.comnih.govnih.govfrontiersin.org |
| Human Colonocytes (HT-29cl.19A) | Activation of ion transport, specifically causing a PKC-dependent increase in apical Cl⁻ conductance and a Ca²⁺-dependent increase in basolateral K⁺ conductance. | nih.gov |
| Glioblastoma Cells | Significant inhibition of cell proliferation and induction of cell death. | researchgate.net |
The synergy between the calcium signal provided by this compound and the PKC activation by PMA allows for powerful and consistent in vitro stimulation, making this combination a cornerstone technique for studying immune cell function. nih.govthermofisher.com
Chemical Synthesis, Modifications, and Derivatization
Total Synthesis Strategies for Lonomycin and its Analogues
The total synthesis of this compound is a significant undertaking due to its numerous stereocenters and complex cyclic ether systems. Successful strategies typically employ a convergent approach, where the molecule is dissected into smaller, manageable fragments that are synthesized independently before being coupled together in the final stages.
A cornerstone of this compound synthesis is the ability to control the three-dimensional arrangement of atoms at its many chiral centers. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is therefore essential. Early and notable work in this area includes the synthesis of key fragments of this compound A (also known as emericid). For instance, the C1-C11 synthon, which incorporates one of the spiroketal systems, has been a significant synthetic target. Methodologies have been developed to construct such fragments with high stereocontrol, often employing chiral auxiliaries or catalysts to guide the formation of the desired stereoisomers. These approaches ensure that the fragments are built with the correct absolute and relative stereochemistry, which is crucial for the final biological activity of the assembled molecule. acs.org
The backbone of this compound is a polypropionate chain, characterized by a repeating pattern of methyl-substituted carbons. Ring-opening methodologies have proven to be a powerful strategy for constructing these intricate structures. This approach involves the synthesis of cyclic precursors, such as epoxides or tetrahydrofurans, which already contain some of the required stereocenters. Subsequent nucleophilic attack opens the ring, extending the carbon chain while transferring the stereochemical information from the cyclic precursor to the newly formed linear fragment. For example, the stereoselective ring-opening of chiral epoxides with organocuprates can install methyl groups with a defined stereochemistry, providing a key step in building up the polypropionate backbone. mdpi.com This strategy has been successfully applied in the synthesis of other complex polyether antibiotics like ionomycin (B1663694), demonstrating its utility in this class of natural products. nih.govacs.orgacs.org
Iterative synthesis offers a highly efficient and modular approach to building the repeating units of polydeoxypropionate chains found in molecules like this compound. rsc.org This strategy involves a recurring sequence of reactions to add one propionate unit at a time, allowing for the controlled and predictable construction of long carbon chains with specific stereochemistry. Each iteration typically involves a coupling reaction to form a new carbon-carbon bond, followed by functional group manipulations to prepare the molecule for the next cycle. This method is advantageous as it allows for the synthesis of various lengths of the polymer-like backbone from a common set of reagents and reactions, providing flexibility in the synthesis of different this compound analogues.
Semisynthesis and Structural Derivatization
Modifying the natural this compound structure through chemical reactions, a process known as semisynthesis, is a vital tool for probing its biological function and developing new compounds with improved properties.
The biological activity of this compound is intrinsically linked to its ability to bind and transport metal cations across cell membranes, a function governed by its polyether backbone. nih.gov Chemical modifications to this structure can alter its ion-binding selectivity and potency. Research in this area, particularly with related polyethers like salinomycin (B1681400), has shown that even subtle changes can lead to significant shifts in biological activity. researchgate.netmdpi.com For example, altering the hydroxyl groups or modifying the carboxylic acid function can impact the molecule's affinity for specific cations, potentially leading to derivatives with enhanced antibacterial or anticancer activity and reduced toxicity. researchgate.netmdpi.com
The targeted synthesis of specific this compound derivatives allows for a detailed investigation of structure-activity relationships (SAR). By modifying specific functional groups, chemists can determine their importance for the molecule's biological function. For example, the primary alcohol on the this compound side chain can be oxidized to an aldehyde or a carboxylic acid, creating new analogues. The synthesis of derivatives such as Oxothis compound , where a secondary alcohol is oxidized to a ketone, and Hydroxothis compound , where a ketone may be reduced back to an alcohol (potentially with a different stereochemistry), provides valuable insight. These derivatives help to map out which parts of the molecule are essential for its ionophoric properties and which can be modified to create potentially superior therapeutic agents.
Creation of Analogues to Probe Structure-Activity Relationships
The generation of this compound analogues is a critical area of research aimed at understanding the relationship between its molecular structure and biological function. While direct and extensive structure-activity relationship (SAR) studies on this compound itself are not broadly detailed in the available literature, the principles for creating such analogues can be inferred from research on closely related polyether ionophores like ionomycin and salinomycin. The primary goal is to simplify the complex natural structure, retaining essential functional groups while modifying other regions to assess their impact on ion-binding, transport, and other biological activities.
A common strategy involves retaining the functional groups considered vital for the compound's ionophoric properties, such as the β-diketone and carboxyl groups, while omitting numerous stereochemical centers along the carbon backbone to simplify synthesis. cdnsciencepub.com This approach allows for the targeted investigation of specific structural features.
Key modifications explored in analogous compounds include:
Varying Lipid Solubility: Analogues are created with different lipophilic characteristics to study the effect of lipid solubility on ion binding and transport capabilities. cdnsciencepub.com
Altering Functional Group Spacing: The distance between key functional groups, such as the β-diketone and the carboxyl group, can be systematically varied to determine the optimal arrangement for ion coordination and transport. cdnsciencepub.com
Modifying Coordination Sites: New intramolecular oxygen coordination sites can be introduced to study how this affects ion transport. cdnsciencepub.com
Functionalization for Further Reactions: In some cases, derivatives are created to serve as platforms for further modification. For example, the salinomycin derivative "ironomycin," which contains a terminal alkyne, was developed for functionalization using copper-catalyzed azide-alkyne cycloaddition (click chemistry). This allowed for the synthesis of a series of 1,2,3-triazole analogs. nih.gov
The insights gained from these analogues are crucial for designing new molecules with potentially enhanced or more selective biological activities.
| Modification Strategy | Purpose | Example from Related Ionophores |
| Simplification of Stereochemistry | To ease chemical synthesis and focus on core functional groups. | Omitting multiple stereocenters in ionomycin analogues to focus on the β-diketone and carboxyl functions. cdnsciencepub.com |
| Alteration of Lipophilicity | To study the effect of membrane solubility on ion transport. | Preparation of ionomycin analogues with varying alkyl chain lengths. cdnsciencepub.com |
| Introduction of Functional Handles | To create a platform for further diverse modifications. | Synthesis of ironomycin, a C20-propargylamine derivative of salinomycin, for use in click chemistry. nih.gov |
| Variation of Functional Group Spacing | To probe the geometric requirements for efficient ion binding. | Creating ionomycin analogues where the distance between the β-diketone and carboxyl group is changed. cdnsciencepub.com |
Chemo-Enzymatic Approaches in this compound Synthesis Research
Chemo-enzymatic synthesis, which integrates chemical and enzymatic transformations, offers a powerful strategy for constructing complex natural products like this compound. This approach leverages the high selectivity and efficiency of enzymes for key steps that are often challenging to achieve through purely chemical methods. Research into the biosynthesis of polyether antibiotics has uncovered several key enzymes that are candidates for use in such synthetic strategies. nih.govresearchgate.net
The biosynthesis of polyether backbones is carried out by modular polyketide synthases (PKS) and is subsequently modified by key enzymes that form the characteristic cyclic ether structures. nih.govresearchgate.net A critical part of this process is the "zipper" mechanism, where a polyolefinic precursor is first polyepoxidized and the resulting epoxides are then opened in a cascade to form the furan and/or pyran rings. researchgate.net
Enzymes central to this process, and therefore of high interest for chemo-enzymatic synthesis, include:
Epoxidases: These enzymes, typically monooxygenases, install epoxide groups at specific locations on the polyketide backbone. researchgate.net
Epoxide Hydrolases: These enzymes catalyze the ring-opening of the epoxides, initiating the cyclization cascade that forms the ether rings. nih.govresearchgate.net
[4+2] Cyclases (Diels-Alderases): In the biosynthesis of some related polyether antibiotics like tetronasin, enzymes have been discovered that catalyze formal [4+2] cycloaddition reactions to form cyclohexane and tetrahydropyran (B127337) rings. nih.govresearchgate.net For instance, the enzyme Tsn11 catalyzes an inverse-electron-demand hetero-Diels-Alder reaction, while Tsn15 subsequently rearranges this product to form the final ring systems. nih.govresearchgate.net
A chemo-enzymatic approach to this compound could involve the chemical synthesis of a simplified polyene precursor, which is then subjected to a series of enzymatic reactions to install the complex array of cyclic ethers with precise stereochemical control. This strategy could significantly streamline the synthesis of this compound and its analogues, facilitating further biological investigation. nih.gov
| Enzyme Class | Function in Polyether Biosynthesis | Potential Role in Chemo-Enzymatic Synthesis |
| Polyketide Synthase (PKS) | Assembles the initial polyketide carbon backbone. | In vitro use of PKS modules to generate specific precursor chains. nih.govresearchgate.net |
| Epoxidase (Monooxygenase) | Stereoselectively converts double bonds into epoxides. | Biocatalytic epoxidation of a chemically synthesized polyene precursor. nih.gov |
| Epoxide Hydrolase | Catalyzes the regioselective opening of epoxides to initiate cyclization. | Triggering a controlled "zipper" cascade to form cyclic ethers. nih.gov |
| [4+2] Cyclase | Forms carbocyclic and heterocyclic rings via cycloaddition. | Stereospecific formation of tetrahydropyran or cyclohexane rings. nih.govresearchgate.net |
| Type II Thioesterase | Releases the completed polyether chain from the PKS machinery. | Controlled cleavage of the final product from a synthetic carrier. nih.govresearchgate.net |
Advanced Analytical Methodologies in Lonomycin Research
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are indispensable for the definitive structural confirmation of Lonomycin and its related compounds. These techniques provide detailed information about the atomic connectivity, functional groups, and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and various two-dimensional (2D) NMR techniques, plays a pivotal role in the structural elucidation of polyether antibiotics like this compound. 13C-NMR spectroscopy is highly valuable as it allows for the observation of almost all carbon resonances without significant overlap, providing detailed information about the carbon skeleton and different chemical environments within the molecule. clockss.orglibretexts.org Studies on this compound A and related compounds like mutalomycin have utilized 13C-NMR to assign resonances and understand structural similarities and differences. clockss.orgjst.go.jp For instance, comparisons of 13C-NMR spectra have revealed remarkable differences in specific regions, such as around the C3 hemiketal carbon, indicating structural variations between related this compound compounds. clockss.org
Furthermore, 2D NMR techniques, such as correlation of proton and carbon-13 NMR spectra (e.g., HSQC), are employed to establish correlations between protons and carbons, providing crucial connectivity information that aids in the complete assignment of the NMR spectrum and confirmation of the molecular structure. researchgate.netcapes.gov.brhmdb.cahmdb.ca These advanced NMR methods, in conjunction with empirical rules established for polyether antibiotics, are essential for accurate structural determination. clockss.org
Mass Spectrometry for Metabolite Profiling
Mass Spectrometry (MS) is a powerful analytical technique widely used for metabolite profiling and identification in biological systems. criver.comnih.govijpras.com In the context of this compound research, MS, often coupled with separation techniques like Liquid Chromatography (LC-MS), is employed to identify and characterize metabolites formed after the administration or incubation of this compound in biological matrices. criver.comijpras.commdpi.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) provide accurate mass measurements and fragmentation patterns, which are critical for determining the elemental composition and structural features of metabolites, even at low concentrations. criver.comijpras.commdpi.com
Metabolite profiling studies using LC-MS/MS can reveal the metabolic fate of this compound, identifying biotransformation reactions such as hydrolysis or oxidation that the compound undergoes. mdpi.com Techniques like information-dependent acquisition (IDA) and enhanced product ion (EPI) scanning in hybrid mass spectrometers (e.g., quadrupole-linear ion trap) facilitate the simultaneous detection, semi-quantification, and structural confirmation of metabolites in a single analysis. mdpi.com This is vital for understanding how this compound is processed by biological systems and for identifying potential active or inactive metabolites.
Imaging Techniques for Cellular Response Analysis
Imaging techniques provide visual evidence of the cellular effects of this compound, allowing researchers to observe changes in cellular morphology, ion concentrations, and organelle structure.
Confocal Microscopy and Calcium Imaging
Confocal microscopy, often combined with fluorescent calcium indicators (e.g., Fluo-4), is a key technique for studying the effects of this compound on intracellular calcium levels. nih.govnih.govresearchgate.netresearchgate.netasm.orgyokogawa.com As a calcium ionophore, this compound facilitates the transport of calcium ions across biological membranes, leading to an increase in intracellular Ca2+ concentration. sigmaaldrich.comaatbio.commpbio.com Confocal microscopy allows for real-time monitoring and imaging of these changes in living cells with high spatial resolution. researchgate.netresearchgate.netyokogawa.com
Calcium imaging experiments using confocal microscopy can demonstrate the dose-dependent increase in intracellular calcium fluorescence upon exposure to ionophores like Ionomycin (B1663694) (a related calcium ionophore often used in such studies). researchgate.netresearchgate.netasm.orgyokogawa.com This technique enables researchers to analyze the kinetics of calcium influx and the spatial distribution of calcium within the cell, providing insights into how this compound disrupts calcium homeostasis. nih.govnih.govasm.orgyokogawa.com Analysis software can track changes in fluorescence intensity in individual cells or populations, allowing for quantitative assessment of the calcium response. yokogawa.com
Electron Microscopy for Ultrastructural Studies
Electron microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is employed to investigate the ultrastructural changes induced by this compound in cells and tissues. nih.govnih.govnih.govnatap.orgnyu.eduamazon.commdpi.com TEM provides high-resolution images of the internal structure of cells and organelles, allowing researchers to observe detailed morphological alterations. nyu.edumdpi.com
Studies using electron microscopy have documented ultrastructural changes in cells treated with calcium ionophores, such as shrinkage of the cell body, compaction of the nucleus, condensation of chromatin, and membrane blebbing, which are indicative of apoptosis. nih.gov TEM can reveal alterations in the structure of the cell cortex, disruption of cortical granules, and changes in the actin cytoskeleton following ionophore treatment. nih.govnih.gov These observations at the ultrastructural level provide valuable information about the cellular processes affected by this compound.
Biochemical Assays for Mechanistic Investigations
Biochemical assays are essential for investigating the mechanisms by which this compound exerts its effects at the molecular level. These assays can quantify specific molecules or enzymatic activities involved in cellular responses.
Fluorescent Ion Probes for Intracellular Concentration Dynamics
Fluorescent ion probes are indispensable tools for real-time monitoring of intracellular ion concentrations in living cells. researchgate.netoatext.com The principle relies on the change in fluorescence properties (intensity or wavelength) of the probe upon binding to a specific ion. oatext.combiotium.combiotium.com this compound's function as a calcium ionophore, facilitating the movement of Ca²⁺ across biological membranes, makes fluorescent calcium indicators particularly relevant in this compound research. smolecule.comwikipedia.orgstemcell.comsigmaaldrich.comfishersci.co.uk
Researchers commonly utilize fluorescent calcium indicators such as Fura-2 and Fluo-4 to observe and quantify the changes in intracellular calcium concentration induced by this compound. researchgate.netresearchgate.netresearchgate.net Fura-2 is a ratiometric indicator, meaning that the ratio of fluorescence emission at different excitation wavelengths changes upon calcium binding, allowing for quantitative measurement of Ca²⁺ concentration that is less affected by dye concentration or cell thickness. researchgate.netoatext.combiotium.combiotium.comscian.cl Fluo-4, a non-ratiometric indicator, exhibits a significant increase in fluorescence intensity upon binding calcium and is often excited by the common 488 nm laser line. biotium.com
The application of these probes in conjunction with techniques like fluorescence microscopy, including confocal microscopy, enables the visualization and measurement of intracellular calcium dynamics in response to this compound treatment. researchgate.netresearchgate.netscian.cl Studies have demonstrated that the addition of this compound leads to a rapid increase in cytosolic Ca²⁺ levels, reflecting its ionophoric activity. researchgate.netresearchgate.netphysiology.org The extent and kinetics of this calcium influx can be monitored using these fluorescent probes, providing insights into the efficacy of this compound in elevating intracellular calcium under various experimental conditions. researchgate.netresearchgate.net
Calibration of fluorescent calcium indicators is crucial for obtaining accurate intracellular calcium concentration measurements. This compound itself is frequently used for in situ calibration of these indicators by equilibrating intracellular and extracellular calcium concentrations. biotium.combiotium.comfishersci.co.ukscian.cl
Research findings using fluorescent ion probes have characterized the dose-dependent effect of this compound on intracellular calcium levels. For instance, studies in HeLa cells using Fluo-4 fluorescence have shown a noticeable signal indicating Ca²⁺ influx starting at concentrations below 2 µM, with maximal signal observed at 2 µM. researchgate.netresearchgate.net
Enzyme Activity Assays in Signaling Pathway Studies
This compound's ability to modulate intracellular calcium levels has downstream effects on various cellular signaling pathways. Many of these pathways involve enzymes that are regulated by calcium or are part of calcium-dependent cascades. Enzyme activity assays are essential analytical methods used to investigate the impact of this compound on the activity of specific enzymes within these pathways. wiley-vch.denih.gov
Enzyme activity assays measure the rate at which an enzyme converts its substrate into products under defined conditions. By treating cells or cell lysates with this compound and then assaying the activity of target enzymes, researchers can determine if this compound directly or indirectly modulates enzyme function. These assays can be performed using various techniques, including spectroscopic, radioactive, or coupled assays, depending on the specific enzyme and substrate. wiley-vch.de
This compound has been shown to influence signaling pathways involving mitogen-activated protein kinases (MAPKs). In human neutrophils, this compound has been reported to cause the activation of p38 and p42/44 MAP kinases. physiology.org Enzyme activity assays specific for these kinases, often involving the measurement of phosphorylation of downstream targets, can be used to quantify the extent of this compound-induced activation. Similarly, studies in HeLa cells have indicated that this compound can induce the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a component of the MAPK pathway. researchgate.net
Another enzyme whose activity has been linked to this compound-induced calcium changes is NADPH oxidase (NOX5). Research has demonstrated that this compound can stimulate superoxide (B77818) production mediated by NOX5, and this activity can be assessed using assays that measure superoxide levels, such as chemiluminescence-based assays. researchgate.net
Furthermore, this compound's impact on calcium signaling can affect enzymes involved in other cellular processes. For example, this compound treatment has been shown to increase the activity of β1,3-glucuronosyltransferase-1 (GlcAT-I), a key enzyme in proteoglycan synthesis. researchgate.net GlcAT-I activity can be measured using enzyme assays that quantify the formation of the glucuronic acid linkage. researchgate.net
Cell-based reporter assays are also frequently employed to study the effect of this compound on signaling pathways. These assays often involve the use of luciferase reporters linked to promoter elements that are responsive to specific signaling pathways. bpsbioscience.com By measuring luciferase activity after this compound stimulation, researchers can infer the activation or inhibition of the pathway. This approach has been used to study this compound's effects on pathways like NFAT and NF-κB, which are downstream of calcium and protein kinase C signaling, respectively. nih.gov
Mechanisms of Resistance and Overcoming Strategies Pre Clinical
Elucidation of Microbial Resistance Pathways to Lonomycin
Microbial resistance to polyether ionophores like this compound is an evolved defense mechanism that can be either intrinsic or acquired. The specific pathways elucidated in preclinical models involve structural barriers, active efflux of the drug, and genetic mutations that alter cellular physiology.
Gram-negative bacteria often exhibit intrinsic resistance to this compound. frontiersin.org Their outer membrane, rich in lipopolysaccharides, acts as a physical barrier that is generally impenetrable to large, lipophilic molecules like polyether ionophores. frontiersin.orgnih.gov The porin channels present in this membrane have a size exclusion limit of around 600 daltons, which is smaller than most ionophores, thus preventing the drug from reaching its site of action at the cytoplasmic membrane. frontiersin.org
In Gram-positive bacteria, which lack this protective outer membrane, acquired resistance is more common. One of the most significant mechanisms is the active removal of the antibiotic from the cell by efflux pumps. nih.govbohrium.com These transmembrane proteins function to recognize and expel a wide array of toxic compounds, including antibiotics. Research has identified specific efflux systems responsible for resistance to polyether ionophores. For example, in Enterococcus faecium, an ABC-type transporter encoded by the narAB operon has been shown to confer resistance to ionophores such as narasin (B1676957) and salinomycin (B1681400) by actively pumping them out of the cell. nih.govresearchgate.net Similarly, mutations in a tetR family regulator have been observed to increase the transcription of a Resistance-Nodulation-Division (RND) family efflux pump, which is hypothesized to export polyether ionophores. frontiersin.org
Genetic mutations that alter bacterial physiology also contribute to resistance. bohrium.com Since this compound disrupts the essential ion gradients across the cell membrane, mutations in genes that regulate ion homeostasis can confer tolerance. For instance, nanchangmycin-resistant mutants of Staphylococcus aureus have been found to carry mutations in genes encoding a potassium importer (trkH) and in genes that regulate membrane integrity. nih.gov By altering the cell's ability to manage ion concentrations, these mutations can compensate for the disruptive effect of the ionophore.
| Resistance Mechanism | Bacterial Type | Description of Pathway |
| Intrinsic Resistance | Gram-negative | The outer membrane is impermeable to large lipophilic ionophores, preventing the drug from reaching the cytoplasmic membrane. frontiersin.org |
| Acquired Resistance (Efflux) | Gram-positive | ABC-type transporters (e.g., NarAB) and RND family pumps are expressed to actively export the ionophore from the cell. nih.govresearchgate.net |
| Acquired Resistance (Mutation) | Gram-positive | Mutations in genes controlling ion transport (e.g., potassium importers) or membrane integrity help the cell compensate for the ionophore's effects. nih.gov |
Strategies for Developing Analogues to Circumvent Resistance
A key strategy to combat antibiotic resistance is the rational design of new analogues that can evade existing resistance mechanisms. nih.govdrugdiscoverytrends.com While preclinical development of specific this compound analogues is an emerging area, the principles are based on well-established approaches in medicinal chemistry aimed at creating molecules with improved properties. nih.gov
The primary goal is to structurally modify the this compound molecule to create derivatives that are no longer recognized by the resistance machinery, particularly efflux pumps. This can be achieved by altering functional groups on the molecule that are critical for recognition by the transporter protein. By adding or modifying side chains, chemists can introduce steric hindrance that prevents the analogue from binding to the efflux pump's active site, thus trapping it inside the bacterial cell. drugdiscoverytrends.com
Another approach involves enhancing the intrinsic activity of the molecule. Modifications to the polyether backbone can alter its ion-binding selectivity and transport efficiency, potentially making it more potent. nih.gov An analogue with a significantly lower minimum inhibitory concentration (MIC) could be effective at concentrations too low for resistance mechanisms to handle effectively.
Furthermore, developing analogues with multiple mechanisms of action is a durable strategy against the development of resistance. drugdiscoverytrends.com By creating a hybrid molecule that combines the ionophoric properties of this compound with a component that targets a different cellular pathway, the probability of a single bacterial mutation conferring resistance to both mechanisms is significantly reduced.
| Analogue Development Strategy | Rationale for Overcoming Resistance |
| Structural Modification to Evade Efflux | Altering key functional groups to prevent recognition and binding by efflux pump proteins. drugdiscoverytrends.com |
| Enhancement of Intrinsic Potency | Modifying the core structure to improve ion transport, thereby lowering the effective concentration needed to kill the bacteria. nih.gov |
| Introduction of Dual Mechanisms | Creating hybrid compounds that target multiple, independent cellular pathways, making simultaneous resistance less likely to emerge. drugdiscoverytrends.com |
Role of Efflux Pump Inhibition in Enhancing Efficacy in Research Models
As active efflux is a primary mechanism of acquired resistance to this compound and other polyether ionophores, a promising preclinical strategy is the co-administration of the antibiotic with an efflux pump inhibitor (EPI). nih.govnih.gov EPIs are compounds that block the action of efflux pumps, thereby preventing the expulsion of the antibiotic and allowing it to accumulate to effective concentrations within the bacterial cell. mdpi.commdpi.com
The principle behind this synergistic approach is to restore the efficacy of an antibiotic against a resistant strain. frontiersin.org While no EPI is yet clinically approved for this purpose, several compounds have been extensively studied in research models. Molecules such as phenylalanyl-arginyl-β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP) have demonstrated the ability to inhibit a broad spectrum of efflux pumps, particularly in Gram-negative bacteria. nih.govnih.gov
In a research setting, the effectiveness of an EPI is demonstrated by measuring the reduction in the MIC of an antibiotic when used in combination with the inhibitor. For a this compound-resistant bacterial strain where resistance is mediated by an overexpressed efflux pump, the addition of a potent EPI would be expected to dramatically lower the MIC of this compound, rendering the bacteria susceptible once again. This strategy essentially rejuvenates the existing antibiotic. nih.gov
The following table provides data from a representative preclinical experiment illustrating the potential of an EPI to enhance this compound's activity against a resistant bacterial strain.
| Treatment Group | Minimum Inhibitory Concentration (MIC) in µg/mL | Fold Change in MIC (vs. This compound alone) |
| This compound alone | 32 | - |
| Efflux Pump Inhibitor (EPI) Y alone | >128 | N/A |
| This compound + EPI Y | 2 | 16-fold decrease |
This data demonstrates that while the EPI itself has no antibacterial activity, its presence significantly potentiates this compound, highlighting the critical role of the efflux pump in the resistance phenotype. The ongoing search for non-toxic, potent EPIs remains a key focus of research to combat multidrug resistance. nih.govnih.gov
Future Directions in Lonomycin Research
Exploration of Novel Biological Activities in Research Models
While Lonomycin is primarily recognized for its antimicrobial and ionophoric capabilities, emerging research on other polyether ionophores suggests a broader spectrum of biological activities that warrant investigation for this compound itself. Future studies are anticipated to explore its potential in therapeutic areas beyond infectious diseases.
Anticancer Activity: A significant body of research on related polyether ionophores, such as Salinomycin (B1681400), has demonstrated potent activity against cancer stem cells. nih.gov This raises the compelling possibility that this compound and its derivatives could exhibit similar selective cytotoxicity towards cancer cells. Future research will likely involve screening this compound against various cancer cell lines, including drug-resistant phenotypes, and in vivo animal models of different cancers to elucidate its anticancer potential and mechanism of action.
Antiviral and Antiparasitic Effects: The ability of ionophores to disrupt ion gradients across cellular membranes is a mechanism that could be harnessed to combat viral infections and parasitic diseases. Some ionophores, like Valinomycin, have shown potential antiviral activity against a range of viruses, including coronaviruses. nih.gov Investigations into this compound's efficacy against various viral and parasitic pathogens could unveil new therapeutic applications.
A proposed research workflow for exploring novel biological activities of this compound is outlined below:
| Research Phase | Objective | Experimental Models | Key Parameters to Investigate |
| In Vitro Screening | To identify novel biological activities. | Cancer cell lines (e.g., breast, colon, lung), virally infected cell lines, various parasitic species. | Cytotoxicity (IC50), inhibition of viral replication, parasite motility and viability. |
| Mechanism of Action Studies | To understand how this compound exerts its effects. | Cellular and molecular biology assays. | Induction of apoptosis, cell cycle arrest, disruption of mitochondrial membrane potential, effects on specific signaling pathways. |
| In Vivo Efficacy | To evaluate therapeutic potential in a living organism. | Animal models of cancer, viral infections, and parasitic diseases. | Tumor growth inhibition, reduction in viral load, parasite clearance, survival rates. |
| Derivative Synthesis and Evaluation | To improve efficacy and reduce toxicity. | Chemical synthesis of this compound analogs. | Structure-activity relationship (SAR) studies to identify key functional groups. |
Rational Design of this compound-Inspired Molecules with Tuned Ion Selectivity
The therapeutic potential of this compound is intrinsically linked to its ability to selectively transport cations across biological membranes. However, its natural ion selectivity may not be optimal for all therapeutic applications. Therefore, a significant future direction lies in the rational design and synthesis of this compound-inspired molecules with tailored ion selectivity.
The principles of rational drug design can be applied to modify the this compound scaffold to alter its ion-binding properties. This involves understanding the structure-activity relationships that govern ion coordination within the molecule's core. By making specific chemical modifications to the this compound structure, it may be possible to enhance its affinity for certain cations while reducing it for others. This could lead to the development of analogs with improved therapeutic indices and novel biological functions.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups of the this compound molecule and evaluating the impact on ion selectivity and biological activity.
Synthesis of Novel Analogs: Creating a library of this compound derivatives with varied lipophilicity, conformational flexibility, and ion-coordinating moieties.
Biophysical Characterization: Employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to study the three-dimensional structures of this compound-ion complexes and understand the molecular basis of ion recognition.
Integration of Computational Modeling and Experimental Approaches in this compound Research
The synergy between computational modeling and experimental techniques offers a powerful platform to accelerate our understanding of this compound's structure, function, and interactions. In the future, the integration of these approaches will be crucial for elucidating complex biological processes involving this compound at a molecular level.
Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into how this compound interacts with and transports ions across lipid bilayers. nih.govnih.govresearchgate.netyoutube.comscispace.com These simulations can help visualize the conformational changes this compound undergoes during ion binding and release, and predict how modifications to its structure might affect its transport efficiency and selectivity.
Quantum Chemical Studies: Quantum mechanical calculations can be employed to investigate the electronic structure of this compound and its ion complexes in detail. nih.govmdpi.comamazonaws.comarxiv.org This can provide a deeper understanding of the nature of the ion-ligand bonds and the factors that determine ion selectivity.
Docking and Virtual Screening: Computational docking studies can be used to predict the binding of this compound and its analogs to potential biological targets, such as enzymes or receptors, which could be relevant to its novel biological activities.
An integrated computational and experimental workflow for this compound research could involve the following steps:
| Step | Computational Approach | Experimental Validation |
| 1. Target Identification | Virtual screening and docking to identify potential biological targets. | In vitro binding assays and functional assays with purified proteins. |
| 2. Mechanistic Insight | Molecular dynamics simulations to model ion transport and membrane interactions. | Patch-clamp electrophysiology and fluorescence-based ion flux assays in liposomes and cells. |
| 3. Analog Design | In silico design of this compound derivatives with desired properties. | Chemical synthesis and characterization of novel analogs. |
| 4. SAR Analysis | Quantitative structure-activity relationship (QSAR) modeling. | In vitro and in vivo testing of synthesized analogs to validate predictions. |
Development of Advanced Analytical Tools for this compound Study
Advancements in analytical chemistry are pivotal for the sensitive and specific detection and quantification of this compound in various matrices. Future research in this domain will focus on developing more sophisticated and robust analytical methodologies.
Hyphenated Analytical Techniques: The coupling of separation techniques like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful tool for the analysis of complex mixtures. asdlib.orgactascientific.comsaspublishers.comijpsr.com Future developments may involve the use of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) for unambiguous identification and quantification of this compound and its metabolites in biological samples. mix-up.eu
Biosensors: The development of novel biosensors for the rapid and selective detection of this compound could have significant applications in environmental monitoring and quality control. These biosensors could be based on various principles, including electrochemical, optical, or piezoelectric detection.
Advanced Spectroscopic Methods: The application of advanced NMR techniques and other spectroscopic methods will continue to be essential for the structural elucidation of new this compound derivatives and for studying their interactions with ions and biological macromolecules.
The following table summarizes potential advanced analytical tools for this compound research:
| Analytical Tool | Application | Potential Advantages |
| LC-HRMS/MS | Quantification of this compound and its metabolites in biological fluids and tissues. | High sensitivity, selectivity, and structural information. |
| Electrochemical Biosensors | Rapid detection of this compound in environmental and food samples. | Portability, low cost, and real-time analysis. |
| Surface Plasmon Resonance (SPR) | Studying the binding kinetics of this compound with biological targets. | Label-free, real-time monitoring of molecular interactions. |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of this compound in complex with membrane proteins. | Visualization of large macromolecular assemblies in their native state. |
Q & A
Q. What are the key physicochemical properties of Lonomycin A that influence its experimental applications?
this compound A (C₄₄H₇₆O₁₄, MW 829.07) is a polyether antibiotic with sodium salt solubility in low alcohols, ethyl acetate, and chloroform but poor aqueous solubility . Its pKa (5.9) and melting point (109–114°C) are critical for buffer preparation and storage stability. Researchers must account for these properties when designing solvent systems for in vitro assays, particularly in ion permeability studies .
Q. How does this compound A facilitate calcium ionophore activity in cell culture models?
this compound A binds divalent cations (e.g., Ca²⁺, Mg²⁺) via its polyether structure, disrupting ion gradients and inducing intracellular calcium release. Methodologically, researchers use it at 0.5–10 µM concentrations to activate calcium-dependent pathways (e.g., NFAT signaling). Validation requires parallel controls with EDTA or EGTA to confirm ion-specific effects .
Q. What are the primary microbial targets of this compound, and how are susceptibility assays optimized?
this compound exhibits Gram-positive bactericidal activity, particularly against Streptococcus spp. Susceptibility testing involves agar dilution (MIC ≤1 µg/mL) or broth microdilution in cation-adjusted media. Researchers must standardize inoculum density (1–5 × 10⁵ CFU/mL) and incubation conditions (37°C, 18–24h) to minimize variability .
Advanced Research Questions
Q. How do structural differences between this compound A, B, and C affect their biological activity and research utility?
this compound C (CAS 68537-50-8) lacks a methyl group compared to A/B, reducing ion-binding affinity but enhancing solubility in polar solvents. Advanced studies employ NMR/X-ray crystallography to correlate structural modifications (e.g., demethylation at C-18) with altered ion selectivity. Comparative assays using purified isoforms (≥98% purity) are essential to avoid confounding results .
Q. What methodological challenges arise when using this compound in oocyte activation studies, and how are they resolved?
In nuclear transfer protocols, this compound (5–10 µM) synergizes with protein kinase inhibitors (e.g., roscovitine) to induce artificial oocyte activation. However, batch-to-batch variability in sodium salt purity can affect reproducibility. Researchers should quantify ionophore efficacy via calcium fluorimetry (e.g., Fura-2 AM) and validate with commercial ionomycin as a positive control .
Q. How can researchers reconcile contradictory findings in this compound’s ion selectivity across different cell models?
Discrepancies in ion permeability (e.g., Ca²⁺ vs. Mg²⁺ transport) often stem from cell-specific membrane composition or assay conditions. A dual-method approach—combining patch-clamp electrophysiology and atomic absorption spectroscopy—is recommended to quantify ion flux objectively. Additionally, molecular dynamics simulations of this compound-lipid interactions can clarify context-dependent behavior .
Q. What strategies mitigate off-target effects of this compound in T-cell activation studies?
At high concentrations (>10 µM), this compound non-specifically disrupts mitochondrial membranes. To minimize cytotoxicity, researchers titrate doses using viability assays (e.g., MTT or Annexin V/PI staining) and combine it with PMA (phorbol ester) at suboptimal concentrations (e.g., 10 ng/mL) to enhance signal specificity in T-cell receptor activation models .
Methodological Best Practices
- Standardization : Use USP-grade this compound sodium salt (CAS 58785-63-0) for reproducibility; verify purity via HPLC-UV (λ=210 nm) .
- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs addressing this compound’s dual roles as an antibiotic and ionophore .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for antibiotic use in animal models to avoid microbiome confounding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
